molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

货号 B2947156
CAS 编号: 923677-58-1
分子量: 460.75
InChI 键: XHIZVIUAJDTURQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, commonly known as BRD-9185, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran family and has been synthesized using various methods.

作用机制

Target of Action

The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 prevent this reabsorption, allowing excess glucose to be excreted from the body .

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, which is facilitated by the SGLT2 protein . By inhibiting this protein, these drugs allow more glucose to be excreted from the body, thereby reducing blood glucose levels . This mechanism is independent of insulin, which makes SGLT2 inhibitors effective even in conditions where insulin production or utilization is impaired .

Biochemical Pathways

The primary biochemical pathway affected by SGLT2 inhibitors is the renal glucose reabsorption pathway . Under normal circumstances, SGLT2 proteins in the kidneys reabsorb most of the glucose filtered by the kidneys. By inhibiting SGLT2, these drugs prevent this reabsorption, leading to an increase in urinary glucose excretion . This ultimately results in a reduction in blood glucose levels .

Result of Action

The primary result of the action of SGLT2 inhibitors is a reduction in blood glucose levels . By preventing the reabsorption of glucose in the kidneys, these drugs increase urinary glucose excretion, thereby lowering blood glucose concentrations . This can help manage hyperglycemia in conditions like diabetes . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .

实验室实验的优点和局限性

One advantage of using BRD-9185 in lab experiments is its high potency and specificity for BET proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using BRD-9185 is its low solubility in aqueous solutions, which can limit its use in certain experiments.

未来方向

There are several future directions for the use of BRD-9185 in scientific research. One area of interest is the development of more potent and selective BET inhibitors for use in cancer therapy. Another area of interest is the use of BRD-9185 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, the potential anti-inflammatory effects of BRD-9185 could be further explored in the context of various inflammatory diseases. Overall, BRD-9185 has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in various fields.

合成方法

BRD-9185 can be synthesized using various methods, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. In one study, BRD-9185 was synthesized using a one-pot, three-step procedure involving Suzuki-Miyaura coupling, followed by a cyclization reaction and finally Buchwald-Hartwig amination. This method resulted in a high yield of BRD-9185 with good purity.

科学研究应用

BRD-9185 has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, BRD-9185 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression and have been implicated in various cancers. In neuroscience, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons and improve memory in mice.

属性

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIZVIUAJDTURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。